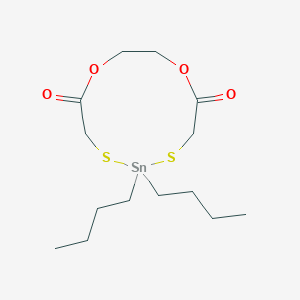
8,8-Dibutyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Dibutyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione is a complex organotin compound It is characterized by the presence of both oxygen and sulfur atoms in its cyclic structure, along with a tin atom
Métodos De Preparación
The synthesis of 8,8-Dibutyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione typically involves the reaction of dibutyltin oxide with a dithiol and a diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
8,8-Dibutyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different organotin species.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Studies have explored its potential as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in PVC.
Mecanismo De Acción
The mechanism of action of 8,8-Dibutyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione involves its interaction with various molecular targets. The tin atom can coordinate with different ligands, affecting the compound’s reactivity and stability. The oxygen and sulfur atoms in the ring structure also play a crucial role in its chemical behavior .
Comparación Con Compuestos Similares
Similar compounds include:
1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dioctyl-: This compound has longer alkyl chains, which can affect its solubility and reactivity.
1,4-Dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione, 8,8-dimethyl-:
Propiedades
Número CAS |
13468-00-3 |
|---|---|
Fórmula molecular |
C14H26O4S2Sn |
Peso molecular |
441.2 g/mol |
Nombre IUPAC |
5,5-dibutyl-1,9-dioxa-4,6-dithia-5-stannacycloundecane-2,8-dione |
InChI |
InChI=1S/C6H10O4S2.2C4H9.Sn/c7-5(3-11)9-1-2-10-6(8)4-12;2*1-3-4-2;/h11-12H,1-4H2;2*1,3-4H2,2H3;/q;;;+2/p-2 |
Clave InChI |
OQPYRRNNMIEEPM-UHFFFAOYSA-L |
SMILES |
CCCC[Sn]1(SCC(=O)OCCOC(=O)CS1)CCCC |
SMILES canónico |
CCCC[Sn+2]CCCC.C(COC(=O)C[S-])OC(=O)C[S-] |
Key on ui other cas no. |
13468-00-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















